molecular formula C14H23NO5 B15030170 1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B15030170
M. Wt: 285.34 g/mol
InChI Key: NKDITKGYLAYLJQ-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is a chemical compound with the molecular formula C14H23NO5. It is known for its unique structure, which includes both hydroxyethyl and methoxyphenoxy groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methoxyphenoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the methoxyphenoxy group.

    1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Contains two hydroxyethyl groups but no methoxyphenoxy group.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is unique due to the presence of both hydroxyethyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C14H23NO5/c1-19-13-2-4-14(5-3-13)20-11-12(18)10-15(6-8-16)7-9-17/h2-5,12,16-18H,6-11H2,1H3

InChI Key

NKDITKGYLAYLJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN(CCO)CCO)O

Origin of Product

United States

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